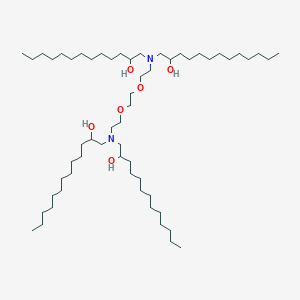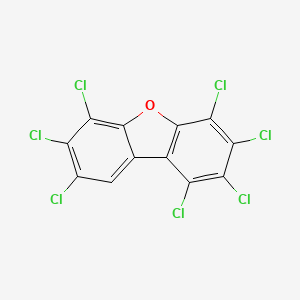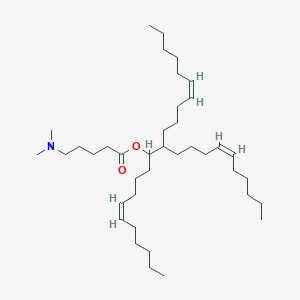
Genevant CL1
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Lipid CL1 is a novel trialkyl ionizable lipid that plays a crucial role in the creation of lipid nanoparticles (LNPs). These LNPs are used as carriers to encapsulate and deliver various nucleic acids, such as small interfering RNA (siRNA), messenger RNA (mRNA), deoxyribonucleic acid (DNA), or small molecules into cells. Lipid CL1 has demonstrated superior delivery efficiency, particularly for mRNA, making it a valuable component in therapeutic and vaccine applications .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of Lipid CL1 involves the synthesis of tertiary amine molecules, which are then reacted with specific reagents to form the desired lipid structure. The synthesis process typically includes the following steps:
Synthesis of Compound I: Tertiary amine molecules react with a reagent Y-X to form an intermediate compound.
Formation of Lipid CL1: The intermediate compound undergoes further reactions to produce Lipid CL1.
Industrial Production Methods: Industrial production of Lipid CL1 involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process includes:
Batch Synthesis: Large reactors are used to carry out the synthesis reactions under controlled temperature and pressure conditions.
Purification: The crude product is purified using techniques such as chromatography to remove impurities and obtain pure Lipid CL1.
Chemical Reactions Analysis
Types of Reactions: Lipid CL1 undergoes various chemical reactions, including:
Oxidation: Lipid CL1 can be oxidized to form oxidized lipid derivatives.
Reduction: Reduction reactions can convert oxidized derivatives back to the original lipid form.
Substitution: Substitution reactions can modify the lipid structure by replacing specific functional groups.
Common Reagents and Conditions:
Oxidation Reagents: Hydrogen peroxide, potassium permanganate.
Reduction Reagents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogenating agents, nucleophiles.
Major Products:
Oxidized Lipid Derivatives: Formed through oxidation reactions.
Reduced Lipid Forms: Obtained through reduction reactions.
Substituted Lipid Compounds: Produced via substitution reactions.
Scientific Research Applications
Lipid CL1 has a wide range of scientific research applications, including:
Chemistry: Used in the synthesis of lipid-based nanoparticles for drug delivery.
Biology: Facilitates the delivery of genetic material into cells for gene therapy.
Medicine: Plays a crucial role in the development of mRNA vaccines and other therapeutic applications.
Industry: Utilized in the production of lipid-based formulations for various industrial applications
Mechanism of Action
Lipid CL1 exerts its effects by forming lipid nanoparticles that encapsulate nucleic acids or small molecules. These nanoparticles facilitate the delivery of their payload into target cells. The mechanism involves:
Encapsulation: Lipid CL1 forms a protective shell around the nucleic acids or small molecules.
Cellular Uptake: The nanoparticles are taken up by cells through endocytosis.
Release: The encapsulated payload is released inside the cells, where it can exert its therapeutic effects.
Comparison with Similar Compounds
Lipid CL1 is compared with other similar ionizable lipids, such as ALC-0315 and SM-102. The key differences include:
Delivery Efficiency: Lipid CL1 demonstrates superior mRNA delivery to the liver compared to ALC-0315 and SM-102.
Expression Levels: Lipid CL1 and ALC-0315 exhibit higher expression levels at the injection site compared to older generation lipids like DLinDMA, KC2, and MC3.
Similar Compounds:
- ALC-0315
- SM-102
- DLinDMA
- KC2
- MC3
Lipid CL1’s unique properties and superior delivery efficiency make it a valuable compound in the field of drug delivery and therapeutic applications.
properties
CAS RN |
1450888-71-7 |
|---|---|
Molecular Formula |
C39H73NO2 |
Molecular Weight |
588.0 g/mol |
IUPAC Name |
[(6Z,16Z)-12-[(Z)-dec-4-enyl]docosa-6,16-dien-11-yl] 5-(dimethylamino)pentanoate |
InChI |
InChI=1S/C39H73NO2/c1-6-9-12-15-18-21-24-27-32-37(33-28-25-22-19-16-13-10-7-2)38(34-29-26-23-20-17-14-11-8-3)42-39(41)35-30-31-36-40(4)5/h18-23,37-38H,6-17,24-36H2,1-5H3/b21-18-,22-19-,23-20- |
InChI Key |
ARJCMRWHZPDQJG-ASSJVFBPSA-N |
Isomeric SMILES |
CCCCC/C=C\CCCC(C(OC(=O)CCCCN(C)C)CCC/C=C\CCCCC)CCC/C=C\CCCCC |
Canonical SMILES |
CCCCCC=CCCCC(CCCC=CCCCCC)C(CCCC=CCCCCC)OC(=O)CCCCN(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




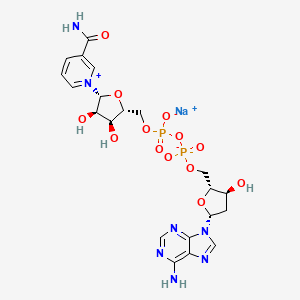

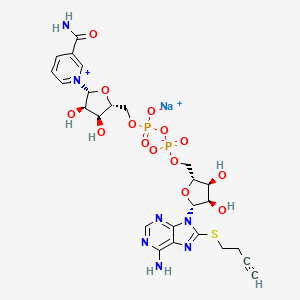
![3-[(2Z,5E)-2-[[3-(2-carboxyethyl)-5-[(E)-[(3Z)-3-ethylidene-4-methyl-5-oxopyrrolidin-2-ylidene]methyl]-4-methyl-1H-pyrrol-2-yl]methylidene]-5-[(4-ethyl-3-methyl-5-oxopyrrol-2-yl)methylidene]-4-methylpyrrol-3-yl]propanoic acid](/img/structure/B10855562.png)
![(1R,9R,10S,12R,13E,16S,17S)-13-ethylidene-6-hydroxy-8-methyl-8,15-diazahexacyclo[14.2.1.01,9.02,7.010,15.012,17]nonadeca-2(7),3,5-trien-18-one](/img/structure/B10855564.png)

![(8R,9S,13S,14S,17S)-13-methyl-3-phenylmethoxy-17-(2H-triazol-4-yl)-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-ol](/img/structure/B10855569.png)
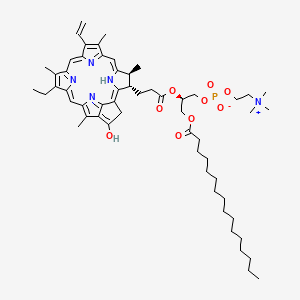


![2,2,3,3,4,4,4-Heptadeuterio-1-[2-methyl-4-(3-phenylprop-2-enyl)piperazin-1-yl]butan-1-one;hydrochloride](/img/structure/B10855588.png)
